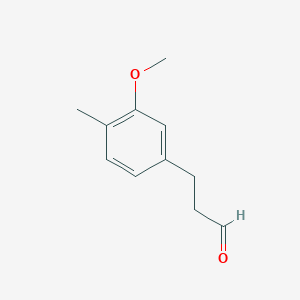

3-(3-Methoxy-4-methylphenyl)propanal

説明

3-(3-Methoxy-4-methylphenyl)propanal is an aromatic aldehyde characterized by a propanal backbone substituted with a 3-methoxy-4-methylphenyl group. Its molecular formula is C₁₁H₁₄O₂, with a calculated molecular weight of 178.23 g/mol (exact mass).

特性

IUPAC Name |

3-(3-methoxy-4-methylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-5-6-10(4-3-7-12)8-11(9)13-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUAMKVWCRCNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-methylphenyl)propanal typically involves the alkylation of 3-methoxy-4-methylbenzaldehyde with propanal. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 3-(3-Methoxy-4-methylphenyl)propanal can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

化学反応の分析

Types of Reactions

3-(3-Methoxy-4-methylphenyl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: 3-(3-Methoxy-4-methylphenyl)propanoic acid.

Reduction: 3-(3-Methoxy-4-methylphenyl)propanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

3-(3-Methoxy-4-methylphenyl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the fragrance industry due to its pleasant aroma and stability.

作用機序

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups on the phenyl ring can also influence the compound’s binding affinity and specificity for various molecular targets.

類似化合物との比較

Structural and Functional Differences

- Substituent Effects: Electron-Donating Groups: The methoxy (-OCH₃) and methyl (-CH₃) groups in 3-(3-Methoxy-4-methylphenyl)propanal enhance aromatic stability and influence reactivity. In contrast, sulfur-containing analogs like 3-(Methylthio)propanal exhibit lower odor thresholds and contribute strongly to food aromas due to the thioether group .

- Reactivity: Propanal derivatives without aromatic groups (e.g., propanal, propanoic acid) show distinct adsorption behavior on catalysts. For example, propanal chemisorbs on NiMoS catalysts in a di-sigma mode, whereas aromatic aldehydes may interact via π-system coordination .

Research Findings and Data

Principal Component Analysis (PCA) in Food Blends

- 3-(Ethylthio)propanal shows negative correlations in PCA of coffee blends, distinguishing it from other volatiles like propanal and 1-methylpyrrole . This highlights its unique role in flavor profiles compared to non-sulfur analogs.

Adsorption and Reactivity

- On NiMoS catalysts, propanal adsorbs via C-Ni and O-Mo bonds, while aromatic aldehydes like 3-(3-Methoxy-4-methylphenyl)propanal may exhibit different binding modes due to steric and electronic effects .

生物活性

3-(3-Methoxy-4-methylphenyl)propanal, also known by its CAS number 1378511-15-9, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

3-(3-Methoxy-4-methylphenyl)propanal is synthesized through the alkylation of 3-methoxy-4-methylbenzaldehyde with propanal, typically using bases like sodium hydride or potassium carbonate to facilitate the reaction. This compound features an aldehyde functional group, which is crucial for its biological interactions.

The biological activity of 3-(3-Methoxy-4-methylphenyl)propanal is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups on the phenyl ring may influence the compound's binding affinity and specificity for molecular targets.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have shown that small molecular weight bioactive compounds can act as antimicrobial peptides (AMPs), with various derivatives demonstrating effectiveness against a range of pathogens . The specific antimicrobial efficacy of 3-(3-Methoxy-4-methylphenyl)propanal requires further exploration but is a promising area of research.

Enzyme Inhibition

There is ongoing research into the enzyme-inhibiting capabilities of compounds in this class. The interaction of 3-(3-Methoxy-4-methylphenyl)propanal with specific enzymes could lead to alterations in metabolic pathways, contributing to its therapeutic potential.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the anticancer effects of low molecular weight compounds derived from microbial sources, which showed significant activity against prostate cancer cell lines when tested against standard drugs like cisplatin .

- Antimicrobial Efficacy : Another study detailed the antimicrobial properties of bioactive compounds produced by Glutamicibacter mysorens, which exhibited potent activity against several pathogens, indicating that derivatives like 3-(3-Methoxy-4-methylphenyl)propanal may hold similar promise in antimicrobial applications .

Comparative Analysis

To better understand the uniqueness and potential applications of 3-(3-Methoxy-4-methylphenyl)propanal, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)propanal | Lacks methyl group on phenyl ring | Potentially similar biological effects |

| 3-(3-Methoxyphenyl)propanal | Lacks methyl group on phenyl ring | Similar reactivity properties |

| 3-(4-Methylphenyl)propanal | Lacks methoxy group on phenyl ring | Unique reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。